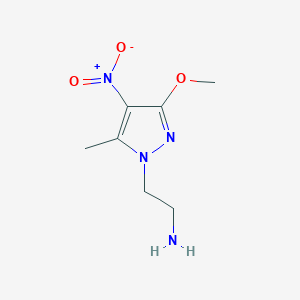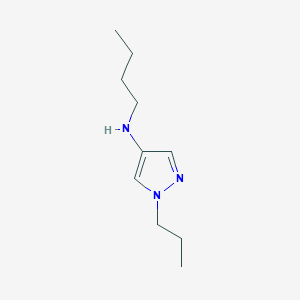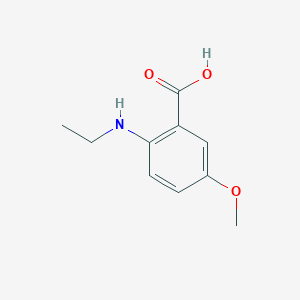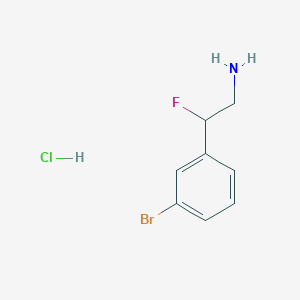![molecular formula C10H19N3O B11731760 (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11731760.png)
(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that features a combination of an ethoxypropyl group and a pyrazolylmethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 3-ethoxypropylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Halides, thiols; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Applications De Recherche Scientifique
(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- (3-ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine
- (3-ethoxypropyl)[(1-methyl-1H-pyrazol-2-yl)methyl]amine
Uniqueness
(3-ethoxypropyl)[(1-methyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H19N3O |
|---|---|
Poids moléculaire |
197.28 g/mol |
Nom IUPAC |
3-ethoxy-N-[(1-methylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-3-14-8-4-6-11-9-10-5-7-13(2)12-10/h5,7,11H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
OXICCSSNIVGODJ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCC1=NN(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)


![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![3-[(3-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731724.png)
![3-[(Pyrrolidin-1-yl)methyl]aniline hydrochloride](/img/structure/B11731730.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)


